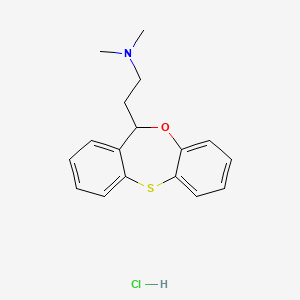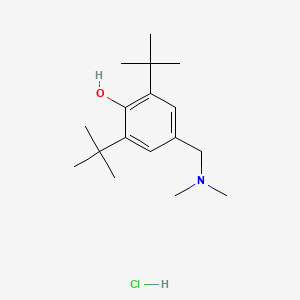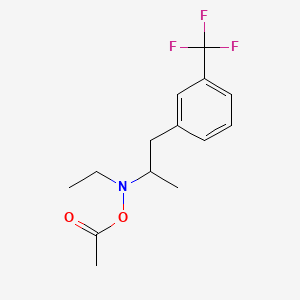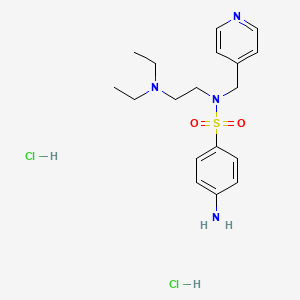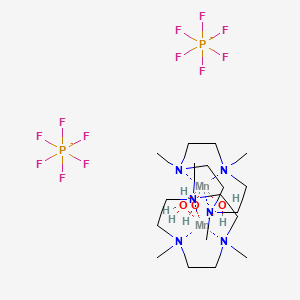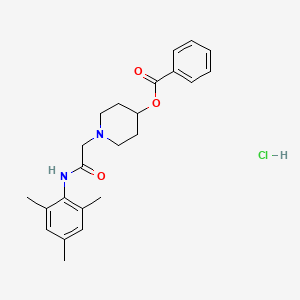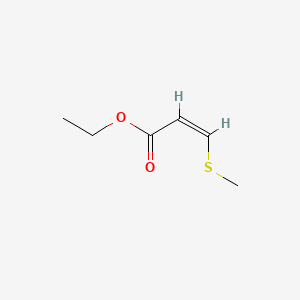
Sodium 2-(p-aminophenylsulfonyl)ethyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(p-aminophenylsulfonyl)ethyl sulfate: is an organic compound with the molecular formula C(_8)H(_10)NNaO(_6)S(_2). This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(p-aminophenylsulfonyl)ethyl sulfate typically involves the reaction of p-aminobenzenesulfonyl chloride with ethylene oxide, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions often include:
Reaction of p-aminobenzenesulfonyl chloride with ethylene oxide: This step is usually carried out in an inert atmosphere at a temperature range of 50-70°C.
Sulfonation: The intermediate product is then sulfonated using sulfur trioxide or chlorosulfonic acid.
Neutralization: The final step involves neutralizing the sulfonated product with sodium hydroxide to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound is often performed in continuous reactors to ensure consistent quality and yield. The use of advanced techniques such as micro-reaction systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(p-aminophenylsulfonyl)ethyl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfides.
Scientific Research Applications
Sodium 2-(p-aminophenylsulfonyl)ethyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is employed in biochemical assays and as a labeling agent in molecular biology.
Industry: It is used in the manufacture of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism by which Sodium 2-(p-aminophenylsulfonyl)ethyl sulfate exerts its effects involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, altering their activity. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate (SDS): A widely used surfactant with similar sulfonate functionality.
Sodium 2-ethylhexyl sulfate: Another surfactant with a branched alkyl chain.
Sodium p-toluenesulfonate: A compound with a similar sulfonate group but different aromatic substitution.
Uniqueness
Sodium 2-(p-aminophenylsulfonyl)ethyl sulfate is unique due to its combination of an amino group and a sulfonate group, which provides distinct reactivity and functionality compared to other sulfonate compounds. This dual functionality makes it particularly useful in applications requiring both hydrophilic and reactive sites .
Properties
CAS No. |
15764-73-5 |
|---|---|
Molecular Formula |
C8H10NNaO6S2 |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
sodium;2-(4-aminophenyl)sulfonylethyl sulfate |
InChI |
InChI=1S/C8H11NO6S2.Na/c9-7-1-3-8(4-2-7)16(10,11)6-5-15-17(12,13)14;/h1-4H,5-6,9H2,(H,12,13,14);/q;+1/p-1 |
InChI Key |
MTOGIFKZKMRSSI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


